molecular formula C17H22N2O2 B8805721 Tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate

Tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate

Cat. No. B8805721
M. Wt: 286.37 g/mol
InChI Key: SNWFMDUMSYVCMB-UHFFFAOYSA-N
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Patent
US07700591B2

Procedure details

A solution of tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate (376 mg, 1.31 mmol) in 10 mL of 1:1 TFA/DCM was stirred at rt for 1.25 h. The reaction mixture was concentrated. Purification by preparative TLC (silica, 1% of 28% NH4OH solution/9% methanl/UDCM) gave 3-piperidin-4-ylbenzonitrile as a white solid. ESI-MS calc. for C12H14N2: 186; Found: 187 (M+H).
Quantity
376 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1)#[N:2]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[NH:12]1[CH2:13][CH2:14][CH:9]([C:5]2[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=2)[C:1]#[N:2])[CH2:10][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
376 mg
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
TFA DCM
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by preparative TLC (silica, 1% of 28% NH4OH solution/9% methanl/UDCM)

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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